23-Deoxojessic acid

説明

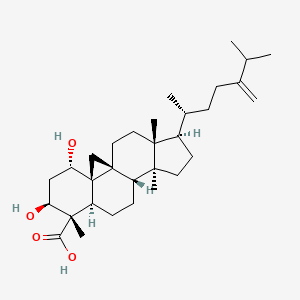

23-Deoxojessic acid (CAS: 215609-93-1) is a naturally occurring polyhydroxy fatty acid (PHFA) with the molecular formula C₃₁H₅₀O₄ and a molecular weight of 486.7 g/mol . It is classified as a cycloartane triterpenoid, characterized by a complex structure featuring multiple hydroxyl groups, carbon rings, and ester linkages . The compound is primarily sourced from plants and has demonstrated significant cytotoxicity against highly metastatic murine colon cancer 26-L5 cells, with an ED₅₀ value of ≤6 µM .

- Melting Point: Not explicitly stated, but it exists as a solid powder.

- Boiling Point: 605.2 ± 55.0°C (at 760 mmHg).

- Solubility: Miscible in hydrophilic solvents (water, methanol, ethanol) and lipophilic solvents (petroleum ether, benzene).

- Storage: Recommended at 4°C (optimal: -4°C).

特性

IUPAC Name |

(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-18(2)19(3)8-9-20(4)21-12-13-28(6)22-10-11-23-29(7,26(34)35)24(32)16-25(33)31(23)17-30(22,31)15-14-27(21,28)5/h18,20-25,32-33H,3,8-17H2,1-2,4-7H3,(H,34,35)/t20-,21-,22+,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIDDVHUAQNJDH-AWYYEBERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

23-Deoxojessic acid can be obtained through natural sources or synthesized artificially. A common synthetic method involves extracting natural products from plants and then subjecting them to chemical reactions and purification processes to obtain the pure compound. The specific reaction conditions for the synthesis of this compound are not explicitly mentioned in the available literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification. The extraction process may use solvents such as water, methanol, ethanol for hydrophilic plant extracts, and petroleum ether or benzene for lipophilic plant extracts . The purified compound is then crystallized and stored under controlled conditions to maintain its stability.

化学反応の分析

Types of Reactions

23-Deoxojessic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the compound.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activity and are used in further scientific research.

科学的研究の応用

23-Deoxojessic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cytotoxicity and Cancer Research: The compound has demonstrated significant cytotoxicity towards cancer cells, making it a potential candidate for cancer research and the development of anti-cancer agents.

Pharmacological Effects in Multidrug Resistance: Studies have shown that compounds related to this compound can reverse multidrug resistance effects in chemotherapeutic agents, enhancing the efficacy of anti-tumor agents in multidrug-resistant cells.

DNA Research and Applications: The compound’s interactions with deoxyribonucleic acid (DNA) and its potential role in DNAzyme activity and DNA sequence data mining provide insights into its applications in genetic and biochemical studies.

Biochemical Analysis and Internal Standards: This compound can be used as an internal standard in gas-liquid chromatographic studies, highlighting its potential in analytical and biochemical research.

作用機序

23-Deoxojessic acid exerts its effects primarily through its strong cytotoxicity towards cancer cells. The compound interacts with various enzymes, proteins, and other biomolecules, leading to significant biochemical effects. Its primary targets are highly liver metastatic murine colon 26-L5 carcinoma cells, which play a crucial role in the development and progression of colon cancer. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

類似化合物との比較

(1) 1-Dehydroxy-23-deoxojessic Acid (CAS: 149252-87-9)

(2) 7β-Hydroxy-23-deoxojessic Acid

- Molecular Formula: Not explicitly provided (assumed C₃₁H₅₀O₅).

(3) 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic Acid (CAS: 870456-88-5)

- Molecular Formula : C₃₀H₄₄O₄

- Molecular Weight : 468.7 g/mol

- Key Difference : Features ketone groups at C3 and C23 instead of hydroxyls, significantly altering reactivity and biological activity .

Functional Group and Bioactivity Comparison

Key Structural and Pharmacological Insights

- Hydroxylation Patterns : The number and position of hydroxyl groups critically influence solubility and bioactivity. For example, this compound’s multiple hydroxyls enhance water solubility, facilitating its interaction with cellular targets .

- Biological Sources : Most analogs are plant-derived, underscoring the role of natural product chemistry in drug discovery .

生物活性

23-Deoxojessic acid is a triterpenoid compound primarily isolated from various plant species, notably those in the Combretum genus. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cycloartane structure, which is a type of triterpene. The unique arrangement of carbon rings in its structure contributes to its diverse biological activities. The compound's molecular formula is , and it exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Cytotoxicity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.

- Cytotoxic Effects : In vitro studies indicate that this compound has an EC50 (half-maximal effective concentration) value of approximately 62.38 μM against murine colon carcinoma cells (26-L5) . This suggests that the compound can effectively inhibit cell proliferation at relatively low concentrations.

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interact with key cellular pathways involved in:

- Apoptosis : Inducing apoptotic pathways in cancer cells.

- Inflammation : Modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Further research is necessary to elucidate the precise molecular targets and pathways influenced by this compound.

Comparative Analysis with Related Compounds

Table 1 compares this compound with other triterpenes regarding their structures and biological activities.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cycloartane | Precursor to 1-Dehydroxy variant |

| Lupeol | Pentacyclic Triterpene | Known for anti-inflammatory effects |

| Betulin | Pentacyclic Triterpene | Exhibits antiviral properties |

| Oleanolic Acid | Pentacyclic Triterpene | Commonly found in olive oil |

This comparison highlights the unique pharmacological profile of this compound, particularly its cytotoxic properties compared to other triterpenes known for their anti-inflammatory or antiviral effects.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated the efficacy of this compound in reducing tumor size in murine models when administered alongside conventional chemotherapy agents. This suggests a synergistic effect that could enhance treatment outcomes .

- Anti-inflammatory Effects : Research indicates that this compound may reduce markers of inflammation in animal models, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory disorders .

Q & A

Q. How can contradictory ED values across studies be systematically addressed?

- Methodological Answer : Standardize assay conditions (cell density, incubation time, serum concentration). Perform meta-analysis with random-effects models to account for inter-study variability. Validate using reference compounds (e.g., 5-FU) as internal controls .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves of this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate ED. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to quantify uncertainty .

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) protocols: HPLC purity ≥95%, spectral consistency with reference standards. Use multivariate analysis (PCA) to correlate synthesis parameters (e.g., reaction time, temperature) with bioactivity .

Experimental Design Challenges

Q. What controls are essential in mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。